molecular formula C6H8O2 B8069693 3-Methylpent-4-ynoic acid

3-Methylpent-4-ynoic acid

Cat. No.: B8069693
M. Wt: 112.13 g/mol
InChI Key: NBPSCBMMKLIOEI-UHFFFAOYSA-N
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Description

3-Methylpent-4-ynoic acid is an organic compound with the molecular formula C6H8O2 It is a derivative of pentynoic acid, characterized by the presence of a methyl group at the third carbon and a triple bond between the fourth and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-4-ynoic acid typically involves the use of 3-chlorobut-1-yne as a starting material. The process can be summarized in the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the triple bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

3-Methylpent-4-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s triple bond and carboxylic acid group allow it to participate in various biochemical reactions. For instance, it can act as an inhibitor of certain enzymes or as a substrate in enzymatic reactions, thereby modulating biological pathways .

Comparison with Similar Compounds

    4-Hydroxy-4-methylpent-2-ynoic acid: Similar in structure but with a hydroxyl group at the fourth carbon.

    2-Amino-3-methylpent-4-ynoic acid: Contains an amino group at the second carbon, making it an amino acid derivative.

Uniqueness: Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,5H,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSCBMMKLIOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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